molecular formula C44H38Cl4N8 B1436798 meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride CAS No. 94343-62-1

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride

Cat. No.: B1436798
CAS No.: 94343-62-1
M. Wt: 820.6 g/mol
InChI Key: XEQRJEQOYUDRPQ-UHFFFAOYSA-J
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Description

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride: is a synthetic porphyrin compound with the molecular formula C44H38Cl4N8 and a molecular weight of 820.64 g/mol . This compound is known for its unique structure, which includes four N-methyl-3-pyridyl groups attached to a porphine core, making it a valuable molecule in various scientific research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride plays a significant role in various biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with enzymes such as catalase and peroxidase, enhancing their catalytic activities. It also binds to proteins like albumin, facilitating the transport of metal ions within biological systems. The nature of these interactions is primarily based on the coordination chemistry of the porphyrin ring, which allows for the formation of stable metal-porphyrin complexes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key signaling molecules. It has been shown to affect gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound impacts cellular metabolism by enhancing the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, altering their structure and function. This compound can inhibit or activate enzymes by forming stable complexes with their active sites. Changes in gene expression are mediated through the interaction of this compound with transcription factors, leading to the upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of oxidative stress responses and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances the activity of antioxidant enzymes and protects against oxidative stress. At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activities and promoting the detoxification of reactive oxygen species. This compound also affects metabolic flux by modulating the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in mitochondria, where it enhances the activity of enzymes involved in oxidative phosphorylation. Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper function and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphine core. The N-methyl-3-pyridyl groups are then introduced through a series of substitution reactions. The final product is purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated systems for synthesis and purification to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield various substituted porphyrin derivatives .

Comparison with Similar Compounds

  • meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride
  • meso-Tetra (4-sulfonatophenyl) porphine
  • meso-Tetra (4-carboxyphenyl) porphine

Comparison: meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is unique due to the position of the N-methyl-3-pyridyl groups, which influence its electronic properties and reactivity. Compared to meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride, the 3-pyridyl substitution provides different steric and electronic effects, making it suitable for specific applications. The sulfonatophenyl and carboxyphenyl derivatives offer different solubility and reactivity profiles, making them useful in various contexts .

Properties

IUPAC Name

5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQRJEQOYUDRPQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl4N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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